(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.368. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Derivative Syntheses
The study by Bacchi et al. (2005) demonstrates catalytic reactions under oxidative carbonylation conditions to synthesize various heterocyclic derivatives including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione from 4-yn-1-ones. This method could offer insights into the synthesis of complex molecules similar to the specified compound (Bacchi et al., 2005).
Synthesis and Antimicrobial Activity
Patel and Patel (2011) explored the synthesis of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases, which were evaluated for their antibacterial and antifungal activities. This research indicates the potential for developing antimicrobial agents from azetidinone derivatives (Patel & Patel, 2011).
Chemicoenzymatic Synthesis of Monobactams
The work by Yamashita Haruo et al. (1988) on the chemicoenzymatic synthesis of monobactam analogues showcases the production of compounds with significant activity against gram-negative bacteria. This highlights the application of azetidinone derivatives in antibiotic development (Yamashita Haruo et al., 1988).
Bicyclic Tetrahydrofuran-fused β-Lactams Synthesis
Research by Mollet et al. (2012) presents a method for synthesizing bicyclic tetrahydrofuran-fused β-lactams, which can be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This study could provide a pathway for synthesizing structural analogs or derivatives of the specified compound (Mollet et al., 2012).
Allelochemicals from Gramineae
The isolation and synthesis of compounds with a benzoxazinone skeleton, discussed by Macias et al. (2006), underline the importance of these compounds in biological properties such as phytotoxic and antimicrobial activities. This research area could be relevant for understanding the ecological and biological applications of similar compounds (Macias et al., 2006).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c20-18(4-2-13-1-3-16-17(7-13)24-12-23-16)19-8-15(9-19)22-11-14-5-6-21-10-14/h1-4,7,14-15H,5-6,8-12H2/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXHZHMKHTWMBI-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1COC2CN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.